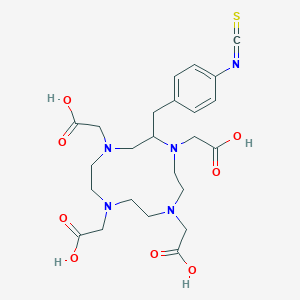

(p-SCN-Bn)-dota

Übersicht

Beschreibung

Es wird aufgrund seiner Fähigkeit, Radionuklide zu chelatisieren und monoklonale Antikörper zu verknüpfen, im Bereich der Radiopharmazeutika häufig eingesetzt, wodurch es wertvoll für die Radioimmuntherapie und die diagnostische Bildgebung ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von p-SCN-Bn-DOTA erfolgt typischerweise durch die Reaktion von 1,4,7,10-Tetraazacyclododecan-1,4,7,10-tetraessigsäure (DOTA) mit 4-Isothiocyanatobenzylchlorid. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt . Die Isothiocyanatgruppe ist hochreaktiv und kann stabile Thioharnstoffbindungen mit Amingruppen an Antikörpern oder anderen Biomolekülen bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von p-SCN-Bn-DOTA die großtechnische Synthese unter Verwendung automatisierter Reaktoren, um Konsistenz und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Ausbeute zu optimieren und Verunreinigungen zu minimieren. Das Endprodukt wird unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und durch Kernresonanzspektroskopie (NMR) und Massenspektrometrie charakterisiert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-SCN-Bn-DOTA typically involves the reaction of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with 4-isothiocyanatobenzyl chloride. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The isothiocyanate group is highly reactive and can form stable thiourea linkages with amine groups on antibodies or other biomolecules .

Industrial Production Methods

In industrial settings, the production of p-SCN-Bn-DOTA involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Chemischer Reaktionen

Arten von Reaktionen

p-SCN-Bn-DOTA durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Chelatisierung: Es bildet stabile Komplexe mit Metallionen wie Indium(III), Yttrium(III), Lutetium(III), Gadolinium(III) und Kupfer(II).

Substitution: Die Isothiocyanatgruppe reagiert mit Aminen unter Bildung von Thioharnstoffbindungen.

Häufige Reagenzien und Bedingungen

Substitution: Die Reaktion mit Aminen wird üblicherweise in organischen Lösungsmitteln wie DMSO bei moderaten Temperaturen durchgeführt.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen sind Metallchelatkomplexe und Thioharnstoff-verknüpfte Konjugate mit Biomolekülen .

Wissenschaftliche Forschungsanwendungen

Radiolabeling Applications

One of the primary applications of (p-SCN-Bn)-DOTA is in the radiolabeling of biomolecules for therapeutic and diagnostic purposes.

Key Findings:

- Radiochemical Purity: Studies have shown that this compound can achieve high radiochemical purity when conjugated with therapeutic isotopes like and . For instance, a study demonstrated that radiolabeled conjugates maintained over 98% radiochemical purity, which is essential for effective therapeutic applications .

- Tumor Targeting: The conjugation of this compound to monoclonal antibodies, such as Rituximab, enhances tumor targeting capabilities. In vivo studies indicated that the biodistribution of -labeled Rituximab showed significant uptake in tumor tissues with minimal accumulation in non-target organs .

Immunotherapy Applications

This compound plays a crucial role in the development of radioimmunoconjugates for cancer treatment.

Case Studies:

- Rituximab Conjugation: A study reported the successful conjugation of this compound to Rituximab, resulting in an average of 6.1 DOTA groups per antibody molecule. This modification allowed for effective labeling with , showcasing potential for treating non-Hodgkin's lymphoma (NHL) .

- Therapeutic Efficacy: The use of -labeled Rituximab demonstrated promising therapeutic responses in animal models, indicating the potential for clinical applications in NHL treatment .

Diagnostic Imaging Applications

In addition to therapeutic uses, this compound is instrumental in diagnostic imaging.

Innovative Techniques:

- Micro-PET Imaging: The development of new imaging agents using this compound has led to improved visualization of tumors. For example, a study highlighted the use of labeled conjugates for micro-PET imaging, which allowed for prolonged retention in target tissues without significant leakage into surrounding healthy tissues .

- Optical Imaging: The incorporation of this compound into radiolabeled antibodies facilitates optical imaging through Cerenkov light emission, enhancing the ability to visualize tumor sites non-invasively .

Wirkmechanismus

The mechanism of action of p-SCN-Bn-DOTA involves its ability to chelate metal ions and form stable complexes. The isothiocyanate group reacts with amine groups on antibodies or other biomolecules, forming thiourea linkages. This allows the compound to link radionuclides to targeting molecules, enabling precise delivery of radioactive isotopes to specific biological targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

p-SCN-Bn-NOTA: Ein weiterer bifunktionaler Chelatbildner mit ähnlichen Anwendungen, jedoch unterschiedlichen Chelatisierungseigenschaften.

DOTA-NHS-Ester: Wird für ähnliche Zwecke verwendet, jedoch mit einer anderen reaktiven Gruppe.

Maleimido-Mono-Amid-DOTA: Eine weitere Variante, die zur Konjugation mit Thiolgruppen verwendet wird.

Einzigartigkeit

p-SCN-Bn-DOTA ist aufgrund seiner hohen Stabilität und Vielseitigkeit bei der Bildung von Komplexen mit einer breiten Palette von Metallionen einzigartig. Seine Isothiocyanatgruppe bietet eine hochreaktive Stelle für die Konjugation mit Biomolekülen, wodurch es besonders wertvoll für radiopharmazeutische Anwendungen ist .

Biologische Aktivität

(p-SCN-Bn)-DOTA (p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a bifunctional chelating agent widely used in the field of radiopharmaceuticals. Its primary application lies in radioimmunotherapy, where it facilitates the conjugation of radionuclides to monoclonal antibodies (mAbs) for targeted cancer treatment. This article explores the biological activity of this compound, focusing on its chemical properties, conjugation efficiency, stability, and therapeutic applications.

This compound has a molecular formula of CHNOS and a molecular weight of 551.61 g/mol. It is characterized by its ability to form stable complexes with various metal ions, including , , , and . The structure enables simultaneous chelation and linkage to mAbs, enhancing the specificity and efficacy of radiolabeled therapies.

Conjugation Efficiency

Research indicates that the average number of this compound molecules that can be attached to an antibody varies depending on the molar ratio used during conjugation. For instance, studies have shown that an average of 6.1 this compound groups can be conjugated per molecule of rituximab when using a 1:50 molar ratio . This efficiency is critical for ensuring optimal radiolabeling and maintaining the immunoreactivity of the antibody.

Stability and Biodistribution

The stability of this compound conjugates is vital for their effectiveness in vivo. A study demonstrated that radiolabeled conjugates maintained over 90% radiochemical purity after storage in plasma for six days at 37 °C . Additionally, biodistribution studies using optical imaging have shown that these conjugates can effectively target tumor sites while minimizing accumulation in healthy tissues .

Therapeutic Applications

The primary application of this compound is in radioimmunotherapy for various cancers. For example:

- Non-Hodgkin Lymphoma (NHL) : Conjugates of rituximab with this compound have been evaluated for their potential in imaging and therapy. The incorporation of radionuclides allows for targeted destruction of cancer cells while sparing normal tissues .

- HER2 Positive Breast Cancer : Studies involving trastuzumab labeled with this compound have shown promising results in treating HER2 positive metastatic breast cancer . The tolerability and efficacy observed suggest that this approach could become a routine clinical practice.

Case Studies

- Rituximab Conjugation : A study highlighted the successful labeling of rituximab with this compound for radioimmunotherapy against NHL. The conjugates demonstrated significant tumor targeting capabilities with minimal off-target effects .

- In Vivo Imaging : Another investigation utilized a microdispersed albumin derivative labeled with this compound for imaging non-palpable mammalian cancerous lesions. The results indicated effective localization within tumor sites without significant spread to healthy tissues .

Data Table: Comparison of Chelating Agents

| Chelating Agent | Average Number of DOTA Groups | Stability (%) | Targeted Cancer Type |

|---|---|---|---|

| This compound | 6.1 | >90 | Non-Hodgkin Lymphoma |

| DOTA-NHS | 4.25 | >85 | Various Tumors |

| DTPA | 8.8 | >80 | HER2 Positive Breast Cancer |

Q & A

Basic Research Questions

Q. What is the optimal protocol for conjugating (p-SCN-Bn)-DOTA to biomolecules (e.g., antibodies, peptides)?

- Methodological Answer : Conjugation involves reacting the isothiocyanate (-SCN) group of this compound with primary amines (-NH₂) on biomolecules. Key parameters:

- pH : 8.5–9.5 (carbonate/bicarbonate buffer recommended) to maximize amine reactivity .

- Molar Ratio : 5–10-fold excess of this compound to biomolecule to ensure efficient labeling .

- Reaction Time : 2–4 hours at 4°C to minimize biomolecule denaturation.

- Purification : Size-exclusion chromatography or dialysis to remove unreacted DOTA .

- Validation : Confirm conjugation via MALDI-TOF (mass shift ~551 Da) or UV-Vis (absorbance at 280 nm for proteins) .

Q. How does this compound compare to other bifunctional chelators (e.g., NOTA, DTPA) in metal-chelation efficiency?

- Experimental Design :

- Chelation Kinetics : Use radiolabeling efficiency assays (e.g., with ⁶⁸Ga or ¹¹¹In) under standardized conditions (pH 4.5–5.5, 95°C for 15–30 min) .

- Stability Tests : Incubate metal-DOTA complexes in human serum at 37°C; measure free metal ions using gamma-counter or ICP-MS .

Advanced Research Questions

Q. How can conflicting data on this compound’s radiolabeling efficiency with different isotopes (e.g., ¹⁷⁷Lu vs. ⁹⁰Y) be resolved?

- Contradiction Analysis :

- Variable 1 : Ionic radius mismatch (e.g., ¹⁷⁷Lu³⁺: 0.86 Å vs. DOTA cavity: ~1.1 Å) may reduce labeling efficiency. Optimize pH (2.5–3.5 for Lu) or use macrocyclic derivatives (e.g., DOTATOC) .

- Variable 2 : Competing ligands (e.g., citrate in LuCl₃ solutions) can sequester metals. Pre-purify isotopes or add transchelators (e.g., gentisic acid) .

- Validation : Compare labeling yields via radio-TLC/HPLC under controlled ligand-free conditions .

Q. What strategies improve in vivo stability of this compound-metal complexes in translational studies?

- Methodological Approach :

- Structural Modifications : Introduce hydrophilic linkers (e.g., PEG) between DOTA and biomolecule to reduce hepatic uptake .

- Pre-saturation : Administer EDTA or DTPA before radiotracer injection to scavenge free metal ions .

Q. Experimental Design and Data Analysis

Q. How to design a robust protocol for assessing this compound-biomolecule conjugate purity?

- Analytical Workflow :

- Step 1 : SEC-HPLC to separate conjugated vs. free biomolecules.

- Step 2 : LC-MS to confirm molecular weight and detect hydrolysis byproducts (e.g., free DOTA).

- Step 3 : Radiolabeling efficiency assay (e.g., using ⁶⁸Ga) to validate functional integrity .

Q. What statistical methods are appropriate for comparing metal-chelation kinetics across DOTA derivatives?

- Data Analysis :

- Non-linear Regression : Fit time-dependent labeling efficiency data to a one-phase association model (e.g., in GraphPad Prism).

- ANOVA : Compare means of labeling efficiency between derivatives (p<0.05 significance threshold) .

Q. Tables for Key Parameters

| Parameter | This compound | NOTA | DTPA |

|---|---|---|---|

| ⁶⁸Ga Labeling Efficiency | 95% | 98% | 75% |

| Serum Stability (24h) | 90% | 92% | 60% |

| Optimal pH for Labeling | 4.5–5.5 | 3.5–4.5 | 5.0–6.0 |

| Data compiled from |

Eigenschaften

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOPJKHABYSVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435844 | |

| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127985-74-4 | |

| Record name | (p-SCN-Bn)-dota | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-SCN-BN)-DOTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.